Cas no 1290040-14-0 ((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid)

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid structure
1290040-14-0 structure
商品名:(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
CAS番号:1290040-14-0
MF:C26H22N2O5
メガワット:442.463286876678
MDL:MFCD03844625
CID:2354778
PubChem ID:131636882

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
    • Fmoc-S-2,3-dihydro-2-oxo-Tryptophan
    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
    • (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
    • 1290040-14-0
    • E77657
    • AS-82429
    • EN300-22184728
    • Fmoc-(S)-2,3-dihydro-2-Oxo-Tryptophan
    • DS-012593
    • MFCD30475406
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
    • MDL: MFCD03844625
    • インチ: 1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21,23H,13-14H2,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: JLKDRJNEVVDHFA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)O)CC1C(NC2C=CC=CC1=2)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 442.15287181g/mol
  • どういたいしつりょう: 442.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 105

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-82429-1G
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 >97%
1g
£142.00 2025-02-08
Key Organics Ltd
AS-82429-250MG
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 >97%
0.25g
£114.00 2023-06-14
Chemenu
CM457229-25g
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 95%+
25g
$1141 2024-08-02
Key Organics Ltd
AS-82429-0.25g
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 >97%
0.25g
£93.00 2025-02-08
A2B Chem LLC
AE41920-5g
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 95%
5g
$136.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597958-1g
Fmoc-(S)-2,3-dihydro-2-Oxo-Tryptophan
1290040-14-0 98%
1g
¥376.00 2024-08-09
eNovation Chemicals LLC
D625583-100mg
cis-1-(Boc-aMino)-4-(2-hydroxyethyl)cyclohexane
1290040-14-0 97%
100mg
$130 2024-05-23
abcr
AB587378-5g
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid; .
1290040-14-0
5g
€353.10 2024-07-24
Aaron
AR009HU4-5g
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
1290040-14-0 98%
5g
$163.00 2025-02-11
eNovation Chemicals LLC
D625583-250mg
cis-1-(Boc-aMino)-4-(2-hydroxyethyl)cyclohexane
1290040-14-0 97%
250mg
$160 2025-02-28

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid 関連文献

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(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acidに関する追加情報

Introduction to (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid (CAS No. 1290040-14-0)

Compound with the chemical name (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (CAS No. 1290040-14-0) represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of multiple functional groups, including fluoren-9-yl and dihydro-1H-indol moieties, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.

The molecular framework of this compound is built upon a propanoic acid backbone, which is modified at the second carbon position with a methoxycarbonyl group linked to an amino group. This configuration not only enhances the solubility and stability of the compound but also provides a versatile platform for further chemical modifications. The third carbon of the propanoic acid chain is attached to a 2-oxo-dihydroindole ring, which is a well-known pharmacophore in medicinal chemistry. This structural feature suggests that the compound may exhibit significant biological activity, particularly in the realm of enzyme inhibition and receptor binding.

In recent years, there has been growing interest in compounds that incorporate fluorene derivatives due to their excellent photophysical properties and stability. The fluoren-9-yl moiety in this compound not only contributes to its structural complexity but also opens up possibilities for applications in photochemical and optoelectronic devices. Additionally, the dihydroindole ring is known for its role in various bioactive molecules, including antitumor and anti-inflammatory agents. The combination of these two motifs in a single molecule makes this compound a promising candidate for further investigation.

The synthesis of such complex molecules often presents significant challenges due to the need for precise stereocontrol and multiple functional group transformations. However, advances in synthetic methodologies have made it increasingly feasible to construct intricate molecular architectures like that of (CAS No. 1290040-14-0). Techniques such as asymmetric catalysis and protecting group strategies have been instrumental in achieving the desired stereochemical outcomes. These advancements have not only improved the efficiency of synthesis but also expanded the scope of possible applications for such compounds.

The pharmacological potential of this compound has been explored through various computational and experimental studies. Initial docking studies have suggested that it may interact with several biological targets, including enzymes and receptors involved in metabolic pathways and signal transduction. For instance, the methoxycarbonyl group could potentially modulate the activity of serine proteases, while the dihydroindole moiety might interfere with G-protein coupled receptors (GPCRs). These interactions could lead to therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. By leveraging its unique structural features, researchers can design derivatives with enhanced potency and selectivity. The fluorene-based scaffold provides a platform for optimization through structure-based drug design (SBDD) approaches. Additionally, fragment-based drug discovery (FBDD) could be employed to identify small molecular fragments that can be linked together to form more potent inhibitors.

The role of computational chemistry in understanding the behavior of complex molecules like (CAS No. 1290040-14-0) cannot be overstated. Molecular dynamics simulations have been used to study the conformational dynamics of this compound in solution, providing insights into its stability and reactivity. Quantum mechanical calculations have also been employed to predict the electronic properties of different functional groups within the molecule. These computational tools are essential for guiding experimental efforts and optimizing synthetic routes.

In conclusion, (CAS No. 1290040-14-0) represents a fascinating example of how intricate molecular structures can be designed for therapeutic applications. Its unique combination of functional groups makes it a versatile tool for both synthetic chemists and medicinal biologists. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one are poised to play a crucial role in the development of next-generation pharmaceuticals.

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